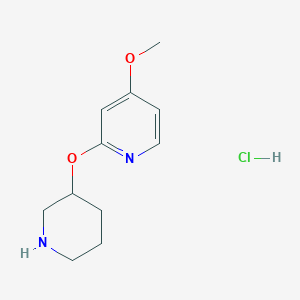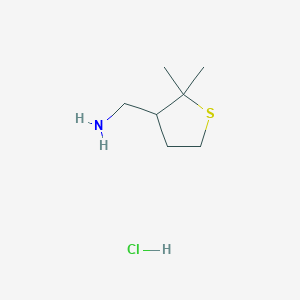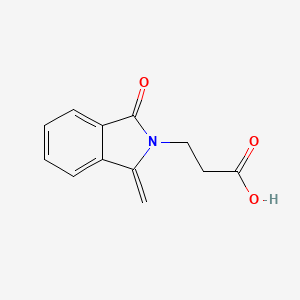
2-(3,5-Dichlorobenzoyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,5-Dichlorobenzoyl)furan” is a chemical compound with the molecular formula C11H6Cl2O2 . It consists of a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen , and a dichlorobenzoyl group attached to it .
Synthesis Analysis
The synthesis of furan derivatives often involves ring-opening reactions, which are essential in organic synthesis. They enable the incorporation of diverse functional groups and the construction of complex molecular structures . A method for synthesizing 2,5-dicarbonyl-3-ene-phosphates from readily available biomass furan and dialkyl phosphonates has been reported . The reaction, catalyzed by FeCl3, demonstrated wide substrate scope and high synthetic efficiency .Molecular Structure Analysis
The molecular structure of “2-(3,5-Dichlorobenzoyl)furan” can be analyzed using various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . X-ray crystallography can also be used to establish the structure of the compound .Chemical Reactions Analysis
Furan ring-opening reactions are essential in organic synthesis, enabling the incorporation of diverse functional groups and the construction of complex molecular structures . A highly efficient and practical method for synthesizing 2,5-dicarbonyl-3-ene-phosphates from readily available biomass furan and dialkyl phosphonates is reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-Dichlorobenzoyl)furan” include its molecular formula (C11H6Cl2O2), molecular weight (241.07), and its structure . More specific properties like melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Biobased Polymer Synthesis
2,5-Bis(hydroxymethyl)furan, resembling aromatic monomers, is utilized in enzymatically polymerized furan polyesters, contributing to the development of novel biobased materials with specific molecular weights and physical properties. This process is catalyzed by Candida antarctica Lipase B, highlighting the compound's role in eco-friendly polymer production (Jiang et al., 2014).
Catalyst in Heterocycle Synthesis
Cobalt(III)-catalyzed syntheses of N-aryl-2H-indazoles and furans use C–H bond additions to aldehydes, followed by in situ cyclization and aromatization. This method demonstrates the role of furan derivatives in constructing heterocycles, crucial for pharmaceutical, agrochemical, and materials research (Hummel & Ellman, 2014).
DNA Interaction Study
2,5-Bis(4-guanylphenyl)furan ("furamidine") shows a strong binding affinity to DNA sequences, revealing its potential in drug design and development. This compound binds more effectively than similar drugs, making direct hydrogen bond interactions with thymine bases, which is key in understanding drug-DNA interactions (Laughton et al., 1995).
Oxidation in Biomass Conversion
Furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical, is synthesized by oxidizing 5-hydroxymethylfurfural (HMF), a furan derivative. This process, involving enzymatic reactions, is significant for eco-friendly production of polymers and chemicals from biomass (Dijkman et al., 2014).
Photolysis in Chemical Synthesis
2-(4-N,N-dimethylaminophenyl) heterocycles are synthesized through the photolysis of furan derivatives. This process has implications in organic synthesis and material sciences, showcasing furan's role in photolytic reactions (Guizzardi et al., 2000).
Safety and Hazards
While specific safety and hazard information for “2-(3,5-Dichlorobenzoyl)furan” is not available, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
Zukünftige Richtungen
The future directions for “2-(3,5-Dichlorobenzoyl)furan” could involve further exploration of its synthesis methods, understanding its mechanism of action, and studying its potential applications in various fields. The furan ring-opening reactions are essential in organic synthesis, and a highly efficient and practical method for synthesizing 2,5-dicarbonyl-3-ene-phosphates from readily available biomass furan and dialkyl phosphonates has been reported . This suggests potential future directions in the synthesis of furan derivatives.
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKXFWQRXRTYND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorobenzoyl)furan | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)
![3-(4-chlorophenyl)-N-(2-thienylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2353911.png)


![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)
![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)

![methyl 2-[1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate](/img/structure/B2353926.png)


